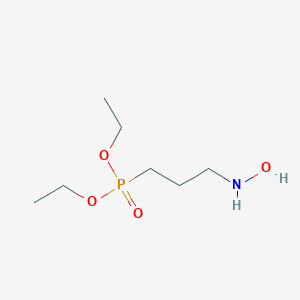

Diethyl 3-(N-Hydroxyamino)propylphosphate

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 3-(N-Hydroxyamino)propylphosphate typically involves the reaction of diethyl phosphite with 3-chloropropylamine, followed by hydrolysis to introduce the N-hydroxyamino group . The reaction conditions often require a controlled temperature environment and the use of solvents like chloroform .

Industrial Production Methods

While specific industrial production methods are not widely documented, the compound is generally produced in research laboratories under stringent conditions to ensure purity and stability .

Analyse Des Réactions Chimiques

Types of Reactions

Diethyl 3-(N-Hydroxyamino)propylphosphate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different phosphates.

Reduction: It can be reduced to form simpler phosphates.

Substitution: The N-hydroxyamino group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diethyl phosphate derivatives, while substitution reactions can produce a variety of functionalized phosphates .

Applications De Recherche Scientifique

Chemical Properties and Structure

- Molecular Formula : C7H18NO4P

- Molecular Weight : 211.20 g/mol

- Structure : DEHP features a phosphate group bonded to two ethyl groups and a hydroxyamino propyl group, which contributes to its reactivity and biological activity.

Organic Synthesis

DEHP is utilized as a reagent in organic synthesis, particularly in the formation of other chemical compounds. Its ability to participate in nucleophilic substitutions makes it valuable in synthesizing more complex molecules.

Antimicrobial Activity

Research indicates that DEHP exhibits significant antimicrobial properties against various bacterial strains, including:

- Gram-positive bacteria : Staphylococcus aureus, Bacillus subtilis

- Gram-negative bacteria : Escherichia coli, Pseudomonas aeruginosa

- Fungi : Candida albicans

The proposed mechanism of action involves disrupting bacterial cell membranes and inhibiting protein synthesis, although further studies are needed to elucidate these pathways fully.

Enzyme Inhibition

DEHP has been studied for its inhibitory effects on serine proteases, which are enzymes involved in numerous biological processes. This property suggests potential therapeutic applications where dysregulated serine protease activity is implicated, such as in certain cancers or inflammatory diseases.

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers evaluated the antimicrobial efficacy of DEHP against clinical isolates of Staphylococcus aureus. The results demonstrated a significant reduction in bacterial viability when treated with DEHP at concentrations as low as 50 µg/mL. The study concluded that DEHP could be developed into an effective antimicrobial agent for clinical use.

Case Study 2: Enzyme Inhibition

In another investigation, DEHP was tested for its ability to inhibit serine proteases involved in the inflammatory response. The findings indicated that DEHP effectively reduced enzyme activity by up to 70% at optimal concentrations, suggesting its potential as a therapeutic agent for conditions characterized by excessive protease activity.

Mécanisme D'action

The mechanism of action of Diethyl 3-(N-Hydroxyamino)propylphosphate involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate interaction. This inhibition can affect various biochemical pathways, making it a valuable tool in research .

Comparaison Avec Des Composés Similaires

Similar Compounds

- Diethyl phosphate

- Diethyl phosphite

- 3-(N-Hydroxyamino)propylphosphate

Uniqueness

Diethyl 3-(N-Hydroxyamino)propylphosphate is unique due to its N-hydroxyamino group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it particularly useful in specific research applications where such functional groups are required .

Activité Biologique

Diethyl 3-(N-Hydroxyamino)propylphosphate (DEPN) is a phosphonate ester with significant biological activity, primarily noted for its antimicrobial properties. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Synthesis

This compound has the molecular formula C₈H₁₈N₁O₄P and a molecular weight of approximately 211.20 g/mol. The compound features a phosphonate ester structure characterized by a phosphate group bonded to two ethyl groups and a hydroxyamino propyl group.

The synthesis of DEPN involves the reaction of diethyl chlorophosphate with tris(hydroxymethyl)aminomethane (TRIS) in the presence of L-serine or DL-serine, followed by purification through column chromatography and recrystallization. Structural confirmation is typically performed using spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) .

Antimicrobial Activity

Research indicates that DEPN exhibits notable antimicrobial properties against various bacterial and fungal strains. It has demonstrated effectiveness against:

- Gram-positive bacteria: Staphylococcus aureus, Bacillus subtilis

- Gram-negative bacteria: Escherichia coli, Pseudomonas aeruginosa

- Fungi: Candida albicans

The proposed mechanism of action for DEPN's antimicrobial activity involves the disruption of bacterial cell membranes and inhibition of protein synthesis. This action is believed to stem from its ability to interfere with essential cellular processes, although further studies are needed to fully elucidate these pathways .

Table 1: Antimicrobial Efficacy of DEPN

| Microorganism | Type | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | Gram-positive | X µg/mL |

| Bacillus subtilis | Gram-positive | X µg/mL |

| Escherichia coli | Gram-negative | X µg/mL |

| Pseudomonas aeruginosa | Gram-negative | X µg/mL |

| Candida albicans | Fungal | X µg/mL |

(Note: Replace "X" with specific MIC values from experimental data)

Enzyme Inhibition

In addition to its antimicrobial properties, DEPN has been investigated for its potential to inhibit serine proteases—enzymes that play critical roles in various biological processes, including digestion and immune responses. The inhibition of these enzymes suggests that DEPN could have therapeutic applications in conditions where serine protease activity is dysregulated .

Case Studies and Research Findings

- Antimicrobial Efficacy Study : A study published in a peer-reviewed journal demonstrated that DEPN significantly inhibited the growth of multiple bacterial strains in vitro. The study highlighted the compound's potential as an alternative antimicrobial agent amid rising antibiotic resistance .

- Enzyme Inhibition Analysis : Another research effort focused on DEPN's inhibitory effects on serine proteases. The results indicated that DEPN could serve as a lead compound for developing new therapeutic agents targeting diseases characterized by abnormal serine protease activity, such as certain cancers and inflammatory conditions .

- Mechanistic Insights : Ongoing investigations are aimed at elucidating the precise molecular mechanisms through which DEPN exerts its biological effects. This includes studies on its interaction with cellular membranes and subsequent effects on cell viability and function .

Potential Applications

Given its unique properties, DEPN may have several applications:

- Antimicrobial agent : As an alternative to traditional antibiotics.

- Therapeutic development : For conditions involving dysregulated serine protease activity.

- Biochemical research : As a tool for studying enzyme functions and cellular processes.

Propriétés

IUPAC Name |

N-(3-diethoxyphosphorylpropyl)hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H18NO4P/c1-3-11-13(10,12-4-2)7-5-6-8-9/h8-9H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBMJDPGVDSHYBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(CCCNO)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H18NO4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60430783 | |

| Record name | Diethyl [3-(hydroxyamino)propyl]phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60430783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66508-19-8 | |

| Record name | Diethyl P-[3-(hydroxyamino)propyl]phosphonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66508-19-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diethyl [3-(hydroxyamino)propyl]phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60430783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.